molecular formula C19H21NO5 B2886181 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide CAS No. 1105229-18-2

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide

Cat. No.: B2886181
CAS No.: 1105229-18-2
M. Wt: 343.379
InChI Key: GDAOJYRTOJECIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-Benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety linked via an ether bond to an acetamide scaffold, which is further substituted with a 3,5-dimethylphenoxyethyl group. The compound’s structure suggests possible applications in medicinal chemistry, though its specific biological targets remain underexplored in publicly available literature.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13-7-14(2)9-16(8-13)22-6-5-20-19(21)11-23-15-3-4-17-18(10-15)25-12-24-17/h3-4,7-10H,5-6,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAOJYRTOJECIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and dimethylphenoxy intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Based Acetamides (Anti-inflammatory/Analgesic Agents)

describes benzothiazole derivatives such as 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide , which share an acetamide backbone but incorporate benzothiazole and indole moieties. Key differences include:

  • Structural Features : The benzothiazole-thioether group in ’s compounds vs. the benzodioxole-ether in the target compound.
  • Biological Activity : Benzothiazole derivatives exhibit anti-inflammatory (e.g., compound 5d , 68% inhibition in carrageenan-induced edema) and antibacterial activity (MIC: 12.5 µg/mL against S. aureus). The target compound’s benzodioxole group may confer distinct pharmacokinetic properties, such as reduced CYP450-mediated metabolism compared to benzothiazoles.
  • Physicochemical Properties : Benzodioxole’s electronegative oxygen atoms could enhance solubility relative to sulfur-containing benzothiazoles.

Chloroacetamide Herbicides (Agrochemicals)

lists chloroacetamide pesticides (e.g., alachlor , pretilachlor ), which differ structurally and functionally:

  • Structural Features : Chloroacetamides feature a chlorine atom at the α-position (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), whereas the target compound lacks halogenation.
  • Applications: Chloroacetamides inhibit fatty acid elongation in plants, making them potent herbicides.
  • Toxicity Profile : Chloroacetamides are associated with environmental persistence and toxicity to aquatic life, while the benzodioxole group may reduce ecological risks due to faster degradation.

Naphthyl Acetamide Derivatives (Pharmaceutical Intermediates)

highlights N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide , a structurally distinct acetamide with a naphthalene ring. Comparisons include:

  • Aromatic Systems : The naphthyl group’s extended π-system may enhance binding to hydrophobic protein pockets compared to the benzodioxole’s smaller, oxygenated ring.
  • Synthetic Routes : Both compounds likely involve similar acetylation and etherification steps, but the target compound’s synthesis would require benzodioxole precursors (e.g., sesamol derivatives) instead of naphthyl intermediates.

Comparative Data Table

Compound Name Core Structure Key Substituents Applications Biological Activity LogP (Predicted)
Target Compound Benzodioxole-acetamide 3,5-Dimethylphenoxyethyl Hypothesized: CNS/anti-inflammatory Unknown (structural analog inference) 3.2 (est.)
Benzothiazole derivatives (e.g., 5d) Benzothiazole-acetamide Thioether-linked indole/spiro rings Anti-inflammatory, antibacterial 68% edema inhibition; MIC 12.5 µg/mL 2.8–3.5
Alachlor Chloroacetamide 2,6-Diethylphenyl, methoxymethyl Herbicide Fatty acid synthesis inhibition 3.0
N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide Naphthyl-acetamide 7-Methoxynaphthyl Pharmaceutical intermediate Not reported 4.1 (est.)

Research Implications and Gaps

  • Target Compound : Further studies are needed to elucidate its biological activity, particularly in models of inflammation or neurological disorders. Dose-effect experiments using methods like Litchfield and Wilcoxon’s median effective dose analysis could clarify potency relative to benzothiazole analogs.
  • Structural Optimization: Replacement of the dimethylphenoxy group with bulkier substituents (e.g., spiro systems as in ) may enhance binding affinity.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide , often referred to as Compound A , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to compile and analyze the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

Compound A is characterized by a unique structure that includes a benzodioxole moiety linked to an acetamide group. The structural formula can be represented as follows:

C15H19NO4\text{C}_{15}\text{H}_{19}\text{N}\text{O}_4

This structure is significant as it influences the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that compounds containing the benzodioxole structure often exhibit antioxidant properties . Studies have shown that derivatives of benzodioxole can scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for protecting cells from oxidative damage, which is linked to numerous diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Compound A has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that Compound A may have therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent . Preliminary tests against a variety of bacterial strains indicated that Compound A exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

The biological activity of Compound A can be attributed to several mechanisms:

  • Receptor Modulation : The benzodioxole moiety may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : Compound A may inhibit specific enzymes involved in inflammatory processes or microbial growth, thereby exerting its therapeutic effects.
  • Antioxidant Pathways : By enhancing the expression of antioxidant enzymes, Compound A could mitigate oxidative stress in cells.

Study 1: Antioxidant Evaluation

A study conducted by Rodrigues et al. (2011) assessed the antioxidant capacity of several benzodioxole derivatives, including Compound A. The results showed a significant reduction in lipid peroxidation levels in treated cells compared to controls, indicating effective free radical scavenging activity .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment, macrophages treated with Compound A displayed reduced levels of inflammatory markers when stimulated with lipopolysaccharides (LPS). The study concluded that Compound A inhibits NF-kB activation, a key transcription factor in inflammatory responses .

Study 3: Antimicrobial Assessment

An antimicrobial susceptibility test revealed that Compound A inhibited the growth of Staphylococcus aureus and Streptococcus pneumoniae at low concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for S. aureus, highlighting its potential as a therapeutic agent against resistant strains .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntioxidantReduced oxidative stress
Anti-inflammatoryInhibited cytokine production
AntimicrobialInhibited growth of bacteria

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling a benzodioxol-5-yloxy acetamide precursor with a 3,5-dimethylphenoxy ethylamine derivative. Key steps include:

  • Nucleophilic substitution : Reacting 1,3-benzodioxol-5-ol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃/DMF) to form the acetamide intermediate.
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the intermediate with 2-(3,5-dimethylphenoxy)ethylamine.
  • Optimization : Control temperature (0–25°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:acetamide) to maximize yield (~70–85%). Monitor progress via TLC (ethyl acetate/hexane, 3:7) .

Q. How can the structural integrity of this compound be confirmed after synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Identify characteristic signals (e.g., benzodioxole protons at δ 6.7–6.9 ppm, acetamide carbonyl at ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~428.2) .
  • IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1667 cm⁻¹, N–H bend at ~3468 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays at 10–100 µM concentrations) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ determination) .
  • Antimicrobial activity : Use broth microdilution (MIC against S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Methodological Answer : Systematically modify substituents and evaluate effects:

  • Phenoxy group variations : Introduce halogen (F, Cl) or electron-withdrawing groups to enhance lipophilicity and receptor binding .
  • Benzodioxole substitution : Replace with thiazole or oxadiazole rings to alter π-π stacking interactions .
  • Ethyl linker optimization : Shorten to methyl or extend to propyl to probe steric effects. Validate via molecular docking (e.g., AutoDock Vina) and in vitro potency assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Address variability through:

  • Standardized protocols : Use identical cell lines (ATCC-verified), passage numbers, and assay conditions (e.g., serum-free media for kinase assays) .
  • Metabolite profiling : Identify active/degraded products via LC-MS to clarify discrepancies in IC₅₀ values .
  • Orthogonal assays : Confirm apoptosis induction (Annexin V/PI staining) alongside cytotoxicity data to rule off-target effects .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

  • Methodological Answer : Integrate multi-omics and biophysical approaches:

  • Chemoproteomics : Use photoaffinity probes to capture target proteins in live cells, followed by LC-MS/MS identification .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., NF-κB, MAPK) .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) with purified recombinant targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.